![molecular formula C21H29N3O9 B1463607 1-(2,5-二氧代吡咯烷-1-基)-3-{2-[2-[6-(2,5-二氧代吡咯烷-1-基)己酰氨基]乙氧基]乙氧基}丙酸酯](/img/structure/B1463607.png)
1-(2,5-二氧代吡咯烷-1-基)-3-{2-[2-[6-(2,5-二氧代吡咯烷-1-基)己酰氨基]乙氧基]乙氧基}丙酸酯
描述
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is a useful research compound. Its molecular formula is C21H29N3O9 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗体药物偶联物 (ADC)
该化合物可作为 ADC 的新型连接体,ADC 被设计为靶向癌细胞并将其杀死,同时保护健康细胞 .
点击化学
它充当 ADC 的点击连接体,促进药物以特定且稳定的方式连接到抗体 .
抗惊厥药
研究表明该化合物具有潜在的抗惊厥特性,表明其可用于开发治疗癫痫和其他癫痫发作性疾病的新药物 .
蛋白质组学研究
它已用于蛋白质组学,通过可裂解疏水衍生化策略富集和鉴定肽或蛋白质 .
抗癫痫作用
作用机制
Target of Action
The primary target of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is proteins in cells . This compound is a non-degradable linker that contains two units of polyethylene glycol (PEG) and can be used to synthesize antibody-drug conjugates (ADCs) .
Mode of Action
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate interacts with its targets by forming covalent bonds with specific amino acid residues in proteins . This interaction modifies the proteins and can alter their function .
Biochemical Pathways
As a linker in adcs, it can influence the delivery and release of the drug component in the target cells .
Pharmacokinetics
As a part of adcs, it can influence the absorption, distribution, metabolism, and excretion of the drug component .
Result of Action
The molecular and cellular effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate depend on the specific proteins it targets and the drug component in the ADCs . It can lead to the degradation of specific proteins and suppression of their signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate . .
生化分析
Biochemical Properties
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines on proteins and other biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound. The NHS ester reacts with the amine groups to form amide bonds, which are essential in the conjugation of drugs to antibodies in ADCs .
Cellular Effects
The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate on various cell types are significant. It influences cell function by facilitating the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. This targeted approach enhances the efficacy of cancer treatments and reduces side effects. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the precise delivery of therapeutic agents .
Molecular Mechanism
At the molecular level, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate exerts its effects through the formation of stable amide bonds with primary amines on proteins. This binding interaction is crucial for the stability and efficacy of ADCs. The compound does not cleave under physiological conditions, ensuring that the drug remains attached to the antibody until it reaches the target cancer cells. This stability is vital for the controlled release of the therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate have been observed to change over time. The compound is stable under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that the compound maintains its efficacy in vitro and in vivo, with minimal degradation affecting its performance. This stability is crucial for its use in ADCs, where consistent performance is required .
Dosage Effects in Animal Models
The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate vary with different dosages in animal models. At optimal dosages, the compound effectively delivers cytotoxic drugs to cancer cells, resulting in significant tumor reduction. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues. These threshold effects highlight the importance of precise dosage control in therapeutic applications .
Metabolic Pathways
(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is involved in metabolic pathways related to drug conjugation and delivery. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines. This interaction is essential for the effective conjugation of drugs to antibodies, ensuring the targeted delivery of therapeutic agents .
Transport and Distribution
Within cells and tissues, (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, ensuring that it reaches the target cells and tissues. The compound’s stability and non-cleavable nature contribute to its effective distribution within the body .
Subcellular Localization
The subcellular localization of (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate is primarily within the cytoplasm, where it interacts with primary amines on proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The compound’s activity and function are influenced by its precise localization within the cell .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O9/c25-16(4-2-1-3-11-23-17(26)5-6-18(23)27)22-10-13-32-15-14-31-12-9-21(30)33-24-19(28)7-8-20(24)29/h5-6H,1-4,7-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUGSULMVQEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


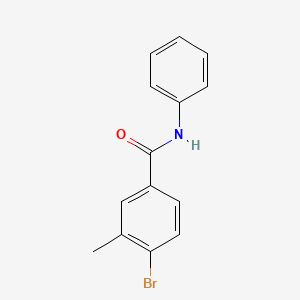
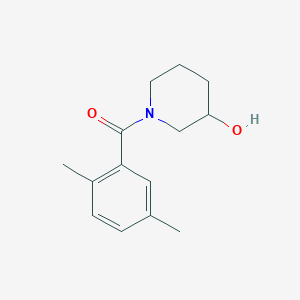
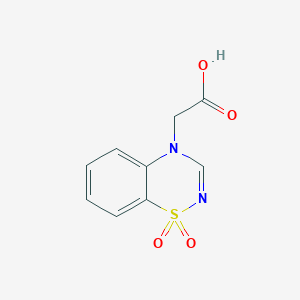



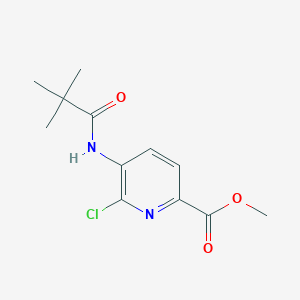

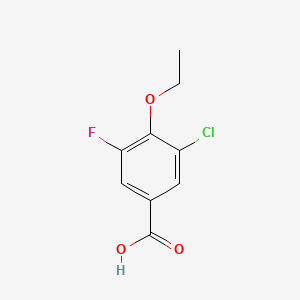
![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)
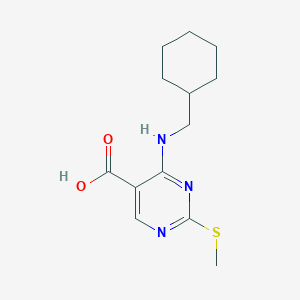
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
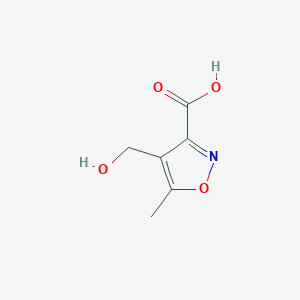
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
